3-methyl-3H-imidazo[4,5-f]quinolin-2-amine
Overview
Description
2-Amino-3-methylimidazo[4,5-f]quinoline is a heterocyclic aromatic amine that is commonly found in high-protein foods that have been cooked at high temperatures. This compound is known for its mutagenic and carcinogenic properties. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating that it is probably carcinogenic to humans .
Mechanism of Action
Target of Action
The primary target of N3-IQ is the cytochrome P450 isoform CYP1A2 . This enzyme plays a crucial role in the metabolism of N3-IQ and its interaction with DNA .
Mode of Action
N3-IQ is metabolized by the CYP1A2 enzyme . The metabolized N3-IQ is then conjugated by N-acetyltransferase or sulfotransferase to form a metabolite that can react with DNA . This reaction with DNA leads to the formation of DNA adducts .
Biochemical Pathways
The biochemical pathway involved in the action of N3-IQ is the metabolic activation pathway . This pathway involves the acetylation and hydroxylation of N3-IQ . The metabolites produced in this pathway can react with DNA, leading to the formation of DNA adducts .
Pharmacokinetics
The pharmacokinetics of N3-IQ involves its metabolism by the CYP1A2 enzyme and subsequent conjugation by N-acetyltransferase or sulfotransferase . These processes affect the bioavailability of N3-IQ and its ability to interact with DNA .
Result of Action
The interaction of the metabolites of N3-IQ with DNA leads to the formation of DNA adducts . This can result in the induction of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner . N3-IQ is also known to induce mutations, chromosomal aberrations, sister chromatid exchanges, and micronuclei .
Action Environment
The action of N3-IQ can be influenced by environmental factors such as the presence of high temperature-cooked meats and tobacco smoke . These factors can increase the exposure to N3-IQ, thereby influencing its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is involved in various biochemical reactions. It is known to interact with multiple enzymes, proteins, and other biomolecules
Cellular Effects
The compound has been found to induce chromosomal anomalies, gene mutation, and DNA damage in both human and animal cells in vitro . It also induced mutations in Drosophila melanogaster and DNA damage and mutations in bacteria .
Molecular Mechanism
It is known to be genotoxic, and this activity can be expressed in vivo in rodents
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to induce DNA damage, gene mutation, and chromosomal anomalies in rodents treated in vivo
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylimidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with acetaldehyde and ammonium acetate, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of 2-Amino-3-methylimidazo[4,5-f]quinoline is generally carried out through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylimidazo[4,5-f]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield various substituted imidazoquinolines .
Scientific Research Applications
2-Amino-3-methylimidazo[4,5-f]quinoline has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of heterocyclic amine formation and reactivity.
Biology: This compound is used to investigate the mutagenic and carcinogenic effects of heterocyclic amines on biological systems.
Medicine: Research on this compound helps in understanding the role of dietary carcinogens in cancer development and in developing strategies for cancer prevention.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Uniqueness
2-Amino-3-methylimidazo[4,5-f]quinoline is unique in its specific structure and the particular types of DNA adducts it forms. While other similar compounds also form DNA adducts and exhibit mutagenic properties, the specific adducts and the efficiency of their formation can vary. This compound is particularly well-studied due to its prevalence in cooked foods and its strong association with cancer risk .
Properties
IUPAC Name |
3-methylimidazo[4,5-f]quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWATDYIYAUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19781 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77314-22-8 (hydrobromide) | |
Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |
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DSSTOX Substance ID |
DTXSID4020745 | |
Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-3-methylimidazo(4,5-f)quinoline appears as light tan crystalline solid or tan powder. (NTP, 1992), Tan solid; [CAMEO] Light grey to tan powder; [MSDSonline], Solid | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19781 | |
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Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |
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Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |
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Solubility |
Insoluble (NTP, 1992), Soluble in methanol, ethanol, and dimethyl sulfoxide. | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19781 | |
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Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |
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Mechanism of Action |
The contribution of oxidative stress, different types of DNA damage and expression of DNA repair enzymes in colon and liver mutagenesis induced by 2-amino-3-methylimidazo [4,5-f]quinoline (IQ) was investigated in four groups of six Big Blue rats fed diets with 0, 20, 70, and 200 mg IQ/kg for 3 weeks. There were dose-response relationships of DNA adducts ((32)P-postlabeling) and DNA strand breaks (comet assay) in colon and liver tissues, with the highest levels of DNA adducts and strand breaks in the colon. There was dose-dependent induction of mutations in both the colon and the liver, and the same IQ dose produced two-fold more cII mutations in the liver compared with the colon. The IQ-induced mutation spectrum in the colon was not significantly different to that of control rats. The expression of ERCC1 and OGG1 was higher in the colon than liver, and was unaffected by the IQ diet. Investigations of oxidative stress biomarkers produced inconclusive results. ... /The/ results indicate that DNA adducts rather than oxidative stress are responsible for the initiation of IQ-induced carcinogenesis of the liver and colon. A lower frequency of mutations in the colon than in the liver could be related to higher expression of DNA repair enzymes in the former., In spontaneously formed and in /2-amino-3-methylimidazo[4,5-f]quinoline/ ( IQ)-induced small intestinal and colonic tumors from /C57BL/6J-Min/... mice, the main mechanism for tumor induction was loss of wild-type Apc allele, i.e. loss of heterozygosity (LOH)..., ... 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)... inhibits LPS-induced expression of iNOS /(inducible NO synthase)/ gene in RAW 264.7 cells. ...the most likely mechanism that can account for this biological effect involves the negative regulation of NF- B/Rel and p38 kinase pathway., ...Immunosuppression induced by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) might be associated with the down-regulation of PKC and subsequent blockade of the activation of NF- B and AP-1 in the IL-2 gene expression., For more Mechanism of Action (Complete) data for 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE (6 total), please visit the HSDB record page. | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |
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Color/Form |
Crystalline solid | |
CAS No. |
76180-96-6 | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
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Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |
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Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |
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Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |
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Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |
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Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
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Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |
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Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |
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Melting Point |
greater than 572 °F (NTP, 1992), >300 °C, 300 °C | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19781 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: IQ requires metabolic activation to exert its mutagenic effects. It forms two primary DNA adducts: N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) as the major adduct and 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ) as the minor adduct [, ]. These adducts primarily target guanine bases in DNA. The dG-C8-IQ adduct, in particular, can adopt a base-displaced intercalated conformation, especially in specific DNA sequence contexts [, ]. This interaction distorts the DNA helix and can lead to mutations, potentially contributing to cancer development [].
ANone: - Molecular Formula: C11H11N5- Molecular Weight: 213.24 g/mol- Spectroscopic Data: Detailed spectral information can be found in publications characterizing this compound. Please refer to scientific databases like PubChem or ChemSpider for specific data.
A: IQ undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 []. This process involves N-hydroxylation, followed by further metabolism to form reactive species that can bind to DNA [].
A: Yes, the human gut microflora can metabolize IQ into its 7-hydroxy metabolite, 7-OHIQ [, , ]. Interestingly, this metabolite is a direct-acting mutagen, meaning it doesn't require further metabolic activation to exert its mutagenic effects [, ]. The rate of conversion to 7-OHIQ is influenced by diet, with factors like high fat and fiber content increasing conversion rates [, , ].
ANone: Yes, several dietary factors can modulate the effects of IQ:
- Fat: High-fat diets increase the conversion of IQ to 7-OHIQ by gut microflora, potentially enhancing its mutagenicity [, , ].
- Fiber: Dietary fiber can bind to IQ in the gut, potentially reducing its absorption and bioavailability [, ]. Different fiber types exhibit varying binding capacities [].
- Probiotics: Some Lactobacillus strains show promising results in vitro, potentially protecting against IQ-induced DNA damage [, ]. The mechanisms are not fully understood but may involve binding, modulation of gut microbiota, and antioxidant activity [, ].
A: In human lymphoblastoid cells, IQ predominantly induces single base deletions, particularly in guanine-rich sequences []. It can also cause base-pair substitutions, including GC-->TA transversions, GC-->CG transversions, AT-->TA transversions, and GC-->AT transitions [].
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